Cas no 4601-65-4 (Benzenamine, 4,4'-[(3-methylphenyl)methylene]bis[N,N-dimethyl-)

Benzenamine, 4,4'-[(3-methylphenyl)methylene]bis[N,N-dimethyl- structure
4601-65-4 structure
Product Name:Benzenamine, 4,4'-[(3-methylphenyl)methylene]bis[N,N-dimethyl-
Numero CAS:4601-65-4
MF:C24H28N2
MW:344.492526054382
CID:334889
PubChem ID:239112
Update Time:2025-04-19

Benzenamine, 4,4'-[(3-methylphenyl)methylene]bis[N,N-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine, 4,4'-[(3-methylphenyl)methylene]bis[N,N-dimethyl-
    • 4-[(4-dimethylaminophenyl)-(3-methylphenyl)methyl]-N,N-dimethyl-anilin e
    • 4,4'-Dimethylamino-3''-methyl-triphenylmethan
    • 4'.4''-Bis-dimethylamino-3-methyl-triphenylmethan
    • bis-(4-dimethylamino-phenyl)-m-tolyl-methane
    • Bis-< 4-dimethylamino-phenyl> -< 3-methyl-phenyl> -methan
    • NSC-43912
    • NSC43912
    • DTXSID00963484
    • 4601-65-4
    • 4,4'-[(3-Methylphenyl)methylene]bis(N,N-dimethylaniline)
    • Inchi: 1S/C24H28N2/c1-18-7-6-8-21(17-18)24(19-9-13-22(14-10-19)25(2)3)20-11-15-23(16-12-20)26(4)5/h6-17,24H,1-5H3
    • Chiave InChI: ZOCCXHBHMIXWGA-UHFFFAOYSA-N
    • Sorrisi: N(C)(C)C1C=CC(=CC=1)C(C1C=CC=C(C)C=1)C1C=CC(=CC=1)N(C)C

Proprietà calcolate

  • Massa esatta: 344.22544
  • Massa monoisotopica: 344.225249
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 5
  • Complessità: 374
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 6.5
  • XLogP3: 5.9

Proprietà sperimentali

  • Densità: 1.06
  • Punto di ebollizione: 488.1°Cat760mmHg
  • Punto di infiammabilità: 220.1°C
  • Indice di rifrazione: 1.615
  • PSA: 6.48
  • LogP: 5.30720
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